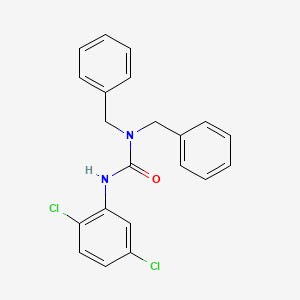

1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea

Description

1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea is a di-substituted urea derivative characterized by two benzyl groups attached to one nitrogen atom and a 2,5-dichlorophenyl group on the adjacent nitrogen. This structural configuration imparts unique physicochemical and biological properties, particularly in protease inhibition. The 2,5-dichlorophenyl moiety is a critical pharmacophore, as demonstrated by crystallographic studies showing its role in binding to the S1 pocket of thrombin and FXIIa, serine proteases involved in coagulation pathways .

Properties

CAS No. |

86764-49-0 |

|---|---|

Molecular Formula |

C21H18Cl2N2O |

Molecular Weight |

385.3 g/mol |

IUPAC Name |

1,1-dibenzyl-3-(2,5-dichlorophenyl)urea |

InChI |

InChI=1S/C21H18Cl2N2O/c22-18-11-12-19(23)20(13-18)24-21(26)25(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,24,26) |

InChI Key |

HPLRGPMVWSLYNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Dibenzylcarbamoyl Chloride Formation

Conducted in toluene at 0–5°C, this exothermic reaction achieves 85–90% intermediate purity.

Step 2: Coupling with 2,5-Dichloroaniline

Optimized in dimethylacetamide (DMAC) with NaH as base (60°C, 3 h), this step yields 68–75% product. Challenges include handling phosgene and HCl byproduct neutralization.

Green Oxidation of Cyanamide Intermediates

Recent advances by RSC researchers introduce a metal-free, two-step synthesis:

Step 2: H₂O₂ Oxidation to Urea

Using 30% H₂O₂ in DMSO (rt, 5 h), the target urea is obtained in 76% yield. This method eliminates toxic reagents and operates under ambient conditions.

Comparative Analysis of Methodologies

The green method excels in safety and sustainability but requires optimization for bulk synthesis. Traditional routes remain preferable for high-throughput production despite hazardous intermediates.

Chemical Reactions Analysis

1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2,5-Dichlorophenyl vs. 3,4-Dichlorophenyl Derivatives

The position of chlorine atoms on the phenyl ring significantly impacts biological activity. For example:

- 1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea exhibits FXIIa inhibition (IC₅₀ ~10 μM) due to optimal steric and electronic interactions with the enzyme’s active site .

- 1-(3,4-Dichlorophenyl)-3-(benzo[d][1,2,3]thiadiazol-6-yl)urea (BTdCPU) shows growth inhibition in pathogenic organisms but lacks specificity for coagulation proteases, likely due to reduced compatibility with the FXIIa S1 pocket .

| Compound | Target Activity | IC₅₀ (μM) | Selectivity |

|---|---|---|---|

| 1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea | FXIIa inhibition | 10 | High selectivity |

| BTdCPU | Growth inhibition | N/A | Broad-spectrum |

2,5-Dichlorophenyl vs. 3,5-Dichlorophenyl Derivatives

Crystallographic data for 1-(2-chlorobenzyl)-3-(3,5-dichlorophenyl)urea (orthorhombic, space group P2₁2₁2₁) reveals that the 3,5-dichloro substitution induces a twisted molecular conformation, reducing binding efficiency to FXIIa compared to the 2,5-isomer .

Substituent Type and Physicochemical Properties

Benzyl vs. Alkyl Side Chains

- 1-Butan-2-yl-3-(2,5-dichlorophenyl)urea : The shorter alkyl chain reduces molecular weight (MW = 274.7 vs. 403.3 for the benzyl derivative) and increases predicted solubility (pKa ~13.44) .

| Property | 1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea | 1-Butan-2-yl-3-(2,5-dichlorophenyl)urea |

|---|---|---|

| Molecular Weight (g/mol) | 403.3 | 274.7 |

| LogP | ~4.7 | ~3.5 (predicted) |

| Solubility | Low | Moderate |

Heterocyclic vs. Aromatic Substituents

Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-N'-(3-chlorophenyl)urea (EP3348550A1) incorporate benzothiazole rings, which improve metabolic stability but may reduce FXIIa affinity due to bulkier substituents .

Key Research Findings

- Structural Necessity of 2,5-Dichlorophenyl : Removal or repositioning of chlorine atoms abolishes FXIIa inhibition, confirming its critical role .

- Synergistic Effects of Benzyl Groups : The dual benzyl substituents enhance target binding through π-π stacking interactions, as inferred from crystallographic analogs .

- Trade-offs in Design : While alkyl or heterocyclic substituents improve solubility or stability, they often compromise selectivity or potency .

Biological Activity

1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea is an organic compound with the molecular formula and a molecular weight of 385.296 g/mol. This compound is characterized by a urea functional group substituted with two benzyl groups and a dichlorophenyl group at the 3-position of the urea nitrogen. The presence of chlorine atoms at the 2 and 5 positions of the phenyl ring contributes to its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of 1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea typically involves the reaction between 2,5-dichloroaniline and benzyl isocyanate. This reaction is conducted in suitable solvents under controlled conditions to maximize yield and purity. Variations in reaction conditions can lead to different derivatives or by-products, which may also exhibit biological activity.

Biological Activity

Research indicates that 1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea exhibits potential antimicrobial and anticancer properties. The mechanism of action often involves interactions with specific molecular targets such as enzymes or receptors, leading to alterations in cellular processes.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It may inhibit the growth of various bacterial strains through mechanisms that disrupt cellular functions or inhibit vital metabolic pathways. For example, its interaction with bacterial cell membranes could compromise their integrity.

Anticancer Effects

The anticancer potential of 1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea has been explored in several studies. It has been reported to induce apoptosis in cancer cells by activating specific signaling pathways. The compound may inhibit cell proliferation and promote cell cycle arrest at various phases, particularly at the G1/S transition.

The biological activity of 1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in critical cellular pathways.

- Receptor Modulation : It could modulate receptor activity that plays a role in cell signaling and proliferation.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of 1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea against several bacterial strains including E. coli and Staphylococcus aureus. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent.

Study on Anticancer Properties

In another study focusing on cancer cell lines (e.g., HeLa and MCF-7), treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound.

| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 90 |

| 50 | 60 | 70 |

| 100 | 30 | 40 |

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 1,1-dibenzyl-3-(2,5-dichlorophenyl)urea?

To optimize synthesis, employ factorial design to systematically evaluate variables such as temperature, solvent polarity, and stoichiometry. For example:

- Use a 2<sup>k</sup> factorial design (where k = number of variables) to identify main effects and interactions between parameters.

- Apply response surface methodology (RSM) to refine optimal conditions after screening key factors.

Statistical tools like ANOVA can quantify the significance of each variable, reducing trial-and-error inefficiencies .

Q. How can structural characterization of this compound be validated experimentally?

Combine X-ray crystallography and spectroscopic techniques:

- XRD : Resolve crystal packing and confirm molecular geometry (e.g., bond angles, torsion angles). For urea derivatives, orthorhombic systems (e.g., P212121) are common, with lattice parameters comparable to related structures (e.g., a = 8.36 Å, b = 12.01 Å, c = 14.37 Å) .

- NMR/FT-IR : Validate functional groups (e.g., urea carbonyl at ~1650–1700 cm<sup>−1</sup>) and substituent positions.

Advanced Research Questions

Q. What computational methods are effective for predicting reaction pathways in urea derivative synthesis?

Integrate quantum chemical calculations (e.g., DFT) with reaction path search algorithms:

- Use software like GRRM or AFIR to map potential energy surfaces and identify transition states.

- Apply machine learning to predict intermediates and optimize reaction conditions (e.g., solvent selection, catalyst efficiency).

This hybrid approach reduces experimental iterations by up to 40% compared to traditional methods .

Q. How should researchers address contradictory data in catalytic efficiency studies?

- Perform sensitivity analysis to isolate variables causing discrepancies (e.g., trace moisture, impurity profiles).

- Use Bayesian statistics to model uncertainty and update hypotheses iteratively.

For example, if conflicting yields arise, re-evaluate reaction monitoring techniques (e.g., in situ Raman vs. offline HPLC) to ensure data consistency .

Q. What role does crystal packing play in the compound’s physicochemical properties?

Crystal packing influences solubility, stability, and bioavailability. For 1,1-dibenzyl derivatives:

- Hydrogen-bond networks : Urea groups form N–H···O bonds (2.8–3.0 Å), creating layered structures that reduce solubility.

- Cl···π interactions : Chlorine atoms may engage in non-covalent contacts (3.3–3.5 Å), affecting melting points.

Compare with analogs (e.g., 1-(2-chlorobenzyl)-3-(3,5-dichlorophenyl)urea) to correlate packing motifs with properties .

Q. Which separation techniques are suitable for purifying this compound?

- Membrane technologies : Use nanofiltration (MWCO ~300 Da) to separate urea derivatives from smaller byproducts.

- HPLC : Optimize with C18 columns and acetonitrile/water gradients (e.g., 60:40 → 90:10 over 20 min).

Separation efficiency can be modeled via process simulation software (e.g., Aspen Plus) to scale up lab protocols .

Methodological Tables

Q. Table 1. Crystallographic Data for Urea Derivatives

| Parameter | Value (Example) | Reference Compound |

|---|---|---|

| Space group | P212121 | 1-(2-chlorobenzyl)-3-(3,5-dichlorophenyl)urea |

| Unit cell (Å) | a = 8.36, b = 12.01, c = 14.37 | |

| Z | 4 |

Q. Table 2. Key Variables in Factorial Design for Synthesis Optimization

| Variable | Range Tested | Significance (p-value) |

|---|---|---|

| Temperature | 60–120°C | <0.01 |

| Solvent (DMF vs. THF) | — | 0.03 |

| Catalyst loading | 1–5 mol% | 0.12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.